4-Chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C9H8ClN3 and a molecular weight of 193.64 g/mol. This compound is classified within the pyrrolopyrimidine family, which is known for its diverse biological activities, particularly in medicinal chemistry. The presence of a chlorine atom and a cyclopropyl group in its structure contributes to its unique reactivity and potential applications in drug development.
The synthesis of 4-chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine can be achieved through various methods, typically involving multiple synthetic steps. One notable approach includes:
This method emphasizes efficiency and yields suitable for pharmaceutical applications, ensuring high purity and minimal side reactions during production .
The synthesis typically involves controlling reaction conditions such as temperature, solvent choice, and time to optimize yield and selectivity. For instance, reactions may be performed in polar solvents to enhance solubility and reactivity of intermediates.
The molecular structure of 4-chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine features a pyrrolopyrimidine core characterized by:
This arrangement contributes to its biological activity and interaction with various biological targets.
Key structural data includes:
This structure allows for interactions that are critical in its role as a precursor for kinase inhibitors .
4-Chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine can undergo several types of chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties .
Typical reagents include:
The mechanism of action of 4-chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine primarily involves its role as a precursor in the synthesis of kinase inhibitors. Its structural features allow it to interact effectively with kinase enzymes, which are crucial targets in cancer therapy.
The compound has demonstrated promising biological activities, particularly in inhibiting various kinases involved in tumor growth and proliferation. Its solubility in organic solvents suggests good bioavailability characteristics, making it suitable for further development into therapeutic agents .
4-Chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is typically characterized by:
Key chemical properties include:
4-Chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine finds significant applications in scientific research, particularly in drug discovery and development. Its derivatives are being explored as potential kinase inhibitors that could lead to new treatments for various diseases, including cancer. The compound's ability to modulate kinase activity highlights its importance in therapeutic contexts where targeted inhibition is necessary .
The synthesis of 4-chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine requires strategic bond formation between the cyclopropyl group and pyrrolopyrimidine core. The cyclopropane moiety is typically introduced prior to pyrrole ring closure due to its sensitivity to harsh cyclization conditions. Two principal methodologies dominate: transition metal-catalyzed cross-coupling for cyclopropane integration and regioselective chlorination at the pyrimidine 4-position.
Cyclopropyl functionalization employs Suzuki-Miyaura or Negishi cross-coupling reactions, utilizing 6-halo-pyrrolopyrimidine precursors (e.g., 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, CAS 876343-10-1) [3] [9]. Palladium catalysts such as Pd(dppf)Cl₂ facilitate the coupling between iodo-pyrrolopyrimidines and cyclopropylboronic acids or cyclopropylzinc halides. Critical parameters include:
Table 1: Transition Metal-Catalyzed Cross-Coupling Optimization
Catalyst System | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
Pd(PPh₃)₄ | THF/H₂O | 80 | 85 |
Pd(dppf)Cl₂ | DME | 90 | 92 |
NiCl₂(dppp) | Dioxane | 100 | 65 |
Chlorination converts 7H-pyrrolo[2,3-d]pyrimidin-4-one intermediates to 4-chloro derivatives. Phosphorus oxychloride (POCl₃) remains the reagent of choice, with mechanistic studies confirming Vilsmeier-Haack-type electrophilic substitution [1] [6]. Key considerations:
Table 2: Chlorination Reagent Efficiency Comparison
Reagent System | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|
POCl₃ (neat) | 110 | 4 | 92 |
POCl₃/N,N-diethylaniline | 105 | 5 | 95 |
Oxalyl chloride/DMF | 60 | 8 | 88 |
Crystallization of halogenated pyrrolopyrimidines exploits polarity differences between intermediates and byproducts. Binary solvent systems like tetrahydrofuran (THF)/water or toluene/n-hexane provide >98% purity for cyclopropyl intermediates [1] [2]. Optimization strategies include:
Table 3: Solvent Selection for Crystallization
Intermediate | Solvent System | Purity (%) | Yield (%) |
---|---|---|---|
6-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-one | THF/H₂O (1:3) | 98.5 | 85 |
4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine | Ethanol/H₂O (2:1) | 97.8 | 90 |
Silica gel chromatography resolves N-alkylation byproducts common in cyclopropyl-functionalized pyrrolopyrimidines. Critical parameters:
Palladium nanoparticle recovery via mesoporous silica immobilization enables catalyst reuse for ≥5 cycles without yield loss [1]. Additional innovations:
POCl₃ waste mitigation strategies include:
Table 4: Environmental Impact Metrics in Kilo-Scale Synthesis
Process Step | E-Factor* (kg waste/kg product) | PMI (Total mass in/kg product out) |
---|---|---|
Cross-Coupling | 18 | 35 |
Chlorination | 42 | 78 |
Integrated One-Pot | 11 | 22 |
*E-Factor: Environment Factor, measuring process waste
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 24622-61-5
CAS No.: 1246815-51-9
CAS No.: 208923-61-9
CAS No.: 20965-69-9